![molecular formula C7H3ClF4O2S B1407626 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride CAS No. 694472-01-0](/img/structure/B1407626.png)
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride (FTC) is a sulfonyl chloride compound that has been used as a reagent in organic synthesis. It is a useful reagent for the preparation of a wide variety of sulfonamides and sulfonates, and it has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. This article will discuss the synthesis of FTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Activation of Polymeric Carriers
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride, similar to 4-fluorobenzenesulfonyl chloride, has been used as an activating agent for covalent attachment of biologicals to solid supports. It reacts rapidly with primary or secondary hydroxyl groups to form activated supports, which can then be used for bioselective separation of cells or for attaching enzymes, antibodies, and other biologicals while retaining their biological function (Chang et al., 1992).
Electrocatalytic Fluorination
The compound plays a role in the electrochemical fluorination of organosulfur compounds, indicating its utility in the synthesis of fluorinated compounds. This process is enhanced by the use of polystyrene-supported iodobenzene and tetraethylammonium chloride, yielding fluorinated compounds in moderate to good yields (Sawamura et al., 2010).
Electrostatic Activation in Chemical Reactions
Sulfonyl chlorides like 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride are used for electrostatic activation in SNAr reactions. This activation allows for reactions under milder conditions, which is beneficial for synthesizing a range of pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).
Synthesis of Intermediates for Pesticides
It's also useful in the synthesis of intermediates for pesticides. An example includes its use in preparing key intermediates for herbicidal agents, demonstrating its importance in agricultural chemistry (Du et al., 2005).
Radical Fluorination Processes
The compound finds application in the field of radical fluorination, particularly as a precursor or reagent. This process is crucial for creating fluorinated molecules, which are of significant interest in pharmaceuticals and agrochemicals (Meyer et al., 2018).
Mechanism of Action
Target of Action
As a sulfonyl chloride compound, it is generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound, being an organic sulfonyl chloride, is highly reactive. It can participate in various organic reactions, particularly nucleophilic substitution reactions, to form a variety of products. The trifluoromethyl group attached to the benzene ring can potentially enhance the reactivity of the sulfonyl chloride group .
Biochemical Pathways
The products formed from its reactions with biological nucleophiles could potentially interfere with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biological context and the nature of the products formed from its reactions with biological nucleophiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the reactivity and stability of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride. For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFQIUPVZIKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219842 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
694472-01-0 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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